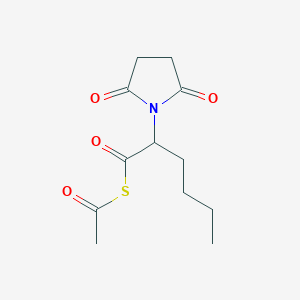

N-Succinimidyl-S-acetylthiohexanoate

Übersicht

Beschreibung

N-Succinimidyl-S-acetylthiohexanoate is a chemical compound widely used in bioconjugation and protein modification. It is known for its ability to introduce sulfhydryl groups into proteins and other amine-containing molecules in a protected form. This compound is particularly valuable in the field of biochemistry and molecular biology for its role in facilitating the formation of stable amide bonds and enabling heterobifunctional crosslinking strategies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Succinimidyl-S-acetylthiohexanoate is synthesized through a series of chemical reactions involving the esterification of succinic anhydride with N-hydroxysuccinimide (NHS) to form N-succinimidyl succinate. This intermediate is then reacted with S-acetylthiohexanoic acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and purification processes. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically produced in powder form and stored under nitrogen to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions

N-Succinimidyl-S-acetylthiohexanoate primarily undergoes substitution reactions. It reacts with primary amines to form stable amide bonds, releasing NHS as a by-product. The compound can also undergo deprotection reactions to expose the sulfhydryl group, which can then participate in disulfide bond formation .

Common Reagents and Conditions

Primary Amines: Reacts with lysine residues and amino termini of proteins.

Hydroxylamine-HCl: Used for deprotection to generate free sulfhydryl groups

Major Products Formed

Amide Bonds: Formed with primary amines.

Free Sulfhydryl Groups: Generated after deprotection with hydroxylamine

Wissenschaftliche Forschungsanwendungen

Protein Modification and Labeling

Overview:

SATA is primarily employed to introduce sulfhydryl groups into proteins by reacting with primary amines, such as lysine residues. This modification is crucial for various biochemical applications, including cross-linking and conjugation reactions.

Mechanism:

- SATA contains an N-hydroxysuccinimide (NHS) ester that forms stable covalent amide bonds with primary amines.

- The acetyl group protects the sulfhydryl group, allowing for long-term storage of the modified proteins.

- Deprotection can be achieved using hydroxylamine, releasing the free sulfhydryl group for further reactions.

Applications:

- Cross-linking: The exposed sulfhydryl groups can form disulfide bonds with other thiol-containing molecules, facilitating the creation of complex protein structures.

- Conjugation: SATA-modified proteins can be conjugated to various biomolecules, including antibodies and drugs, enhancing their therapeutic efficacy.

Radioimmunotherapy

Overview:

SATA has been evaluated as a bifunctional chelating agent in radioimmunotherapy, particularly for attaching therapeutic radionuclides to antibodies. This technique aims to deliver targeted radiation to cancer cells while minimizing damage to surrounding healthy tissues.

Case Study:

A study investigated the use of SATA to label a humanized IgG antibody (h8C3) with the radionuclide (Rhenium-188) for targeting malignant melanoma. The study utilized micro single photon emission computed tomography (microSPECT/CT) to analyze the pharmacokinetics of the labeled antibody in tumor-bearing mice. Key findings included:

- Effective antibody uptake in tumors was observed within 24 hours post-injection.

- Despite promising initial results, challenges were noted regarding antibody stability during labeling, prompting further exploration of alternative bifunctional chelators for improved stability and efficacy .

Drug Delivery Systems

Overview:

SATA's ability to form stable conjugates makes it a valuable tool in developing drug delivery systems. By modifying therapeutic agents with SATA, researchers can enhance their pharmacokinetics and bioavailability.

Applications:

- Hydrogel-linked Prodrugs: SATA has been incorporated into hydrogel systems that release drugs in a controlled manner. This approach protects drugs from degradation while allowing for sustained release once they are needed .

- Targeted Therapy: By conjugating SATA-modified drugs to targeting moieties (e.g., antibodies), researchers can direct therapeutic agents more effectively to specific tissues or cells, improving treatment outcomes.

Comparative Data Table

Wirkmechanismus

N-Succinimidyl-S-acetylthiohexanoate exerts its effects by reacting with primary amines to form stable amide bonds. The compound contains an NHS ester, which facilitates the formation of these bonds. Upon treatment with hydroxylamine, the acetylthio group is deprotected to expose a free sulfhydryl group. This sulfhydryl group can then participate in further conjugation reactions, such as forming disulfide bonds with other sulfhydryl-containing molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Succinimidyl-S-acetylthioacetate: Similar in structure and function, used for introducing sulfhydryl groups into proteins.

Traut’s Reagent: Another reagent for introducing sulfhydryl groups, but with different reaction conditions.

Biologische Aktivität

N-Succinimidyl-S-acetylthiohexanoate (SATA) is a chemical compound widely recognized for its role as a protein modification agent. It introduces protected sulfhydryl groups into proteins and other amine-containing molecules, facilitating various biochemical applications, particularly in the fields of immunology and drug development. This article explores the biological activity of SATA, highlighting its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C₈H₉NO₅S

- Molecular Weight : 231.23 g/mol

- Density : 1.5 g/cm³

- Melting Point : 84-89 °C

- Boiling Point : 337.3 °C at 760 mmHg

- CAS Number : 76931-93-6

SATA functions primarily by reacting with primary amines at neutral to slightly alkaline pH (7-9). This reaction results in the formation of stable covalent bonds through N-hydroxysuccinimide ester linkages, which can later be deprotected to yield reactive thiol groups. These thiol groups are crucial for various biochemical interactions, including cross-linking proteins and forming disulfide bonds, which enhance the stability and efficacy of therapeutic proteins.

Applications in Research and Medicine

- Protein Modification : SATA is employed to modify proteins by introducing sulfhydryl groups, which can facilitate further conjugation reactions necessary for drug development.

- Radioimmunotherapy : SATA has been evaluated as a bifunctional chelating agent for attaching radionuclides to antibodies, allowing targeted delivery of radiation to cancer cells while minimizing off-target effects. Studies have shown that SATA-conjugated antibodies can effectively localize in tumors, enhancing therapeutic outcomes in radioimmunotherapy settings .

- Therapeutic Protein Stabilization : By inducing stable trimer formation in proteins such as TNF-α through disulfide bridges, SATA improves the therapeutic efficacy of these biologics in vivo .

Case Study: Radioimmunotherapy with SATA

A study investigated the use of SATA for radiolabeling a humanized antibody (h8C3) targeting melanoma cells. The antibody was successfully conjugated with the radionuclide , achieving over 90% labeling efficiency. Pharmacokinetic studies demonstrated specific tumor uptake and retention of the labeled antibody over time, indicating the potential of SATA in enhancing the effectiveness of targeted radiotherapy .

| Parameter | Value |

|---|---|

| Radionuclide | |

| Labeling Efficiency | >90% |

| Tumor Uptake Time | 24 hours |

| Duration of Retention | Up to 216 hours |

Comparative Studies on Protein Stability

In comparative studies assessing the stability of SATA-modified proteins versus unmodified counterparts, it was found that while some degradation occurred during radiolabeling processes involving other reagents (e.g., SnCl₂), SATA-modified proteins retained integrity better under similar conditions . This highlights SATA's utility in maintaining protein stability during complex biochemical manipulations.

Eigenschaften

IUPAC Name |

S-acetyl 2-(2,5-dioxopyrrolidin-1-yl)hexanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-3-4-5-9(12(17)18-8(2)14)13-10(15)6-7-11(13)16/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOBZHVPMJFNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)SC(=O)C)N1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703884 | |

| Record name | Acetic 2-(2,5-dioxopyrrolidin-1-yl)hexanoic thioanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874743-76-7 | |

| Record name | Acetic 2-(2,5-dioxopyrrolidin-1-yl)hexanoic thioanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.